molecular formula C25H27N5O3S B11355330 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11355330
M. Wt: 477.6 g/mol
InChI Key: BZQYUDYPGLHSHB-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety, making it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the thiadiazole ring, and finally, the attachment of the benzamide group. Each step requires specific reagents and conditions:

    Pyrrolidinone Ring Formation: This step involves the reaction of 3,4-dimethylphenylamine with succinic anhydride under reflux conditions to form the pyrrolidinone ring.

    Thiadiazole Ring Introduction: The thiadiazole ring is introduced by reacting the pyrrolidinone intermediate with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Benzamide Attachment: The final step involves the acylation of the thiadiazole intermediate with 3-[(2-methylpropanoyl)amino]benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols can replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide shares structural similarities with other thiadiazole and benzamide derivatives, such as:
    • 3,4-dimethylphenyl-1,3,4-thiadiazole
    • N-(3,4-dimethylphenyl)-3-aminobenzamide

Uniqueness

    Structural Uniqueness: The combination of the pyrrolidinone, thiadiazole, and benzamide moieties in a single molecule is unique, providing distinct chemical and biological properties.

    Functional Uniqueness:

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C25H27N5O3S/c1-14(2)22(32)26-19-7-5-6-17(11-19)23(33)27-25-29-28-24(34-25)18-12-21(31)30(13-18)20-9-8-15(3)16(4)10-20/h5-11,14,18H,12-13H2,1-4H3,(H,26,32)(H,27,29,33)

InChI Key

BZQYUDYPGLHSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)NC(=O)C(C)C)C

Origin of Product

United States

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